5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidin-4-amine derivatives has been extensively studied, demonstrating various methods to obtain compounds with potential biological activities. For example, Zhang et al. (2009) outlined a practical synthesis of a key intermediate for potent deoxycytidine kinase inhibitors, showcasing the potential of such compounds in therapeutic applications (Zhang et al., 2009). This process highlighted an economical alternative to existing synthesis methods, providing a foundation for further exploration of similar compounds.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives has been a subject of interest, with studies focusing on their configuration and the implications for their biological activity. For instance, Repich et al. (2017) synthesized and analyzed the crystal structure of a related compound, revealing insights into the molecular interactions and stability (Repich et al., 2017). These findings contribute to our understanding of how structural nuances influence the chemical and biological properties of these compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidin-4-amine derivatives have been explored through various studies. The work by Xiang et al. (2010) on the synthesis of novel diazepinones exemplifies the diverse chemical reactivity of these compounds, offering insights into their potential applications in medicinal chemistry (Xiang et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific studies on the physical properties of "5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine" were not found, research on similar compounds provides valuable insights. For example, the synthesis and characterization of novel amine derivatives by Vinayak et al. (2017) included an evaluation of physical properties relevant to their application as anticancer agents (Vinayak et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential aspects of these compounds' utility. The work by Liu et al. (2021) on the design and synthesis of pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety offers a glimpse into the chemical versatility of these compounds and their potential for development into new pesticides (Liu et al., 2021).
properties
IUPAC Name |
5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6/c1-22(2)16-15(18)12-20-17(21-16)24-8-4-7-23(9-10-24)13-14-5-3-6-19-11-14/h3,5-6,11-12H,4,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZGONIKGIZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)N2CCCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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